molecular formula C13H17ClN2O3 B13805827 Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester CAS No. 63884-90-2

Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester

Cat. No.: B13805827
CAS No.: 63884-90-2
M. Wt: 284.74 g/mol
InChI Key: JPXXVPJIMCOOSD-UHFFFAOYSA-N
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Description

Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester is a chemical compound with the molecular formula C13H17ClN2O4 It is known for its unique structure, which includes a carbamic acid ester linked to a nitroso-substituted xylyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester typically involves the reaction of N-(2-chloroethyl)-N-ethylcarbamic acid with 4-nitroso-3,5-xylyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of this compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester involves its interaction with specific molecular targets. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can alkylate DNA and proteins, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(2-chloroethyl)-N-methyl-, 4-nitroso-3,5-xylyl ester
  • Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-2,6-xylyl ester
  • Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-dimethylphenyl ester

Uniqueness

Carbamic acid, N-(2-chloroethyl)-N-ethyl-, 4-nitroso-3,5-xylyl ester is unique due to its specific substitution pattern on the xylyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

63884-90-2

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

(3,5-dimethyl-4-nitrosophenyl) N-(2-chloroethyl)-N-ethylcarbamate

InChI

InChI=1S/C13H17ClN2O3/c1-4-16(6-5-14)13(17)19-11-7-9(2)12(15-18)10(3)8-11/h7-8H,4-6H2,1-3H3

InChI Key

JPXXVPJIMCOOSD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C(=O)OC1=CC(=C(C(=C1)C)N=O)C

Origin of Product

United States

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